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molecular formula C12H18 B8652397 1-Ethyl-2-(2-methylpropyl)benzene CAS No. 127824-15-1

1-Ethyl-2-(2-methylpropyl)benzene

Cat. No. B8652397
M. Wt: 162.27 g/mol
InChI Key: XMRHRPOYXVMEEP-UHFFFAOYSA-N
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Patent
US05097061

Procedure details

In a 1-liter autoclave equipped with a stirrer were placed 35.8 g of a 10% palladium black catalyst and all of the above-mentioned crude o-isobutylstyrene, and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 20 kg/cm2. After hydrogen had not been absorbed any more, the used catalyst was removed from the reaction mixture by filtration, followed by distillation, thereby obtaining 642 g of o-isobutylethylbenzene having 99.8% purity.
Name
o-isobutylstyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[CH2:8])[CH:2]([CH3:4])[CH3:3]>[Pd]>[CH2:1]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][CH3:8])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
o-isobutylstyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=C(C=C)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter autoclave equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
was carried out at a reaction temperature of 50° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
After hydrogen had not been absorbed any more, the used catalyst
CUSTOM
Type
CUSTOM
Details
was removed from the reaction mixture by filtration
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=C(C=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 642 g
YIELD: PERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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